molecular formula C7H6F6N2O B2548439 4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole CAS No. 2375267-55-1

4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole

Cat. No. B2548439
CAS RN: 2375267-55-1
M. Wt: 248.128
InChI Key: GQIGHPVVSSDZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole" is a pyrazole derivative, which is a class of organic compounds with a five-membered heterocyclic ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse range of biological activities and applications in various fields such as agrochemicals, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For trifluoromethylated pyrazoles, a key step is the introduction of the trifluoromethyl group, which can be achieved by using reagents like sulfur tetrafluoride or trifluoroacetic acid derivatives . For example, ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates were prepared by condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray diffraction analysis, which provides detailed information about the arrangement of atoms within the crystal lattice and the geometry of the molecule . The presence of the trifluoromethyl group can significantly influence the electronic properties of the molecule due to its strong electron-withdrawing effect.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including nucleophilic substitution, cycloadditions, and transformations of functional groups. For instance, 4H-pyrazoles have been used in "click" chemistry, demonstrating reactivity in Diels–Alder reactions . The trifluoromethyl group can also affect the reactivity of the pyrazole ring, potentially leading to selective reactions at certain positions on the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and acidity (pKa), are influenced by the substituents on the pyrazole ring. The trifluoromethyl group is known to increase the acidity of adjacent hydrogen atoms, which can be quantified by determining the pKa values . Additionally, the introduction of fluorine atoms can enhance the metabolic stability and lipophilicity of the compounds, which is particularly relevant in the development of pharmaceuticals.

Case Studies

In agrochemical research, pyrazole carboxamide derivatives have been evaluated for their nematocidal activity, with some compounds exhibiting good activity against Meloidogyne incognita . In pharmaceutical research, pyrazolo[4,3-d]pyrimidines have been investigated as potent phosphodiesterase 5 (PDE5) inhibitors, with modifications at the 1 position of the pyrazole ring leading to increased selectivity and potency .

Scientific Research Applications

Synthesis and Reactivity

  • Pyrazole derivatives are synthesized through various methods, including microwave-assisted synthesis, which proves to be an environmentally friendly and recyclable reaction medium (Peng & Song, 2007). Additionally, the use of amino-functionalized ionic liquid catalyzes the synthesis of 4H-pyrans derivatives, showcasing the compound's role in facilitating green chemistry applications.

Antimicrobial and Antioxidant Properties

  • A study by Bhat et al. (2016) on new 1,2,3-triazolyl pyrazole derivatives demonstrates potential antimicrobial agents via a Vilsmeier–Haack reaction approach. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

Agricultural and Nematocidal Applications

  • Research on pyrazole carboxamide derivatives highlights their significance in agrochemicals, showing that some fluorine-containing pyrazole carboxamides exhibit good nematocidal activity against M. incognita (Zhao et al., 2017). This indicates the potential use of similar compounds in agricultural pest control.

Antihyperglycemic Agents

  • Studies have identified potent antihyperglycemic agents in db/db mice, demonstrating the potential of pyrazole derivatives in treating hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

Chemical Synthesis and Characterization

  • The synthesis and characterization of pyrazole derivatives have been extensively studied, showing their diverse chemical properties and applications. For instance, the synthesis of 6-(Trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran derivatives through one-pot, three-component reactions offers insights into their structural and functional versatility (Li et al., 2007).

properties

IUPAC Name

4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6N2O/c1-4-2-14-15(3-4)6(9,10)5(8)16-7(11,12)13/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIGHPVVSSDZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.